Propanoyl bromide, 2,3-dibromo-2-fluoro-
Description
Propanoyl bromide, 2,3-dibromo-2-fluoro- (molecular formula: C₃H₃Br₂FO; molecular weight: 233.8 g/mol), is a halogenated acyl bromide featuring bromine substituents at positions 2 and 3, along with a fluorine atom at position 2. This compound’s unique structure combines the electron-withdrawing effects of fluorine and the leaving-group propensity of bromine, making it a reactive intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.
Properties
CAS No. |
96625-73-9 |
|---|---|
Molecular Formula |
C3H2Br3FO |
Molecular Weight |
312.76 g/mol |
IUPAC Name |
2,3-dibromo-2-fluoropropanoyl bromide |
InChI |
InChI=1S/C3H2Br3FO/c4-1-3(6,7)2(5)8/h1H2 |
InChI Key |
PRMZXHPJKQJSSR-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)Br)(F)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoyl bromide, 2,3-dibromo-2-fluoro- typically involves the bromination and fluorination of propanoic acid derivatives. One common method is the bromination of 2,3-dibromopropanoic acid followed by fluorination using a fluorinating agent such as hydrogen fluoride (HF) or a fluorinating reagent like diethylaminosulfur trifluoride (DAST). The reaction conditions often require controlled temperatures and the presence of a catalyst to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of propanoyl bromide, 2,3-dibromo-2-fluoro- may involve large-scale bromination and fluorination processes. These processes are typically carried out in specialized reactors designed to handle the corrosive nature of bromine and fluorine reagents. The use of continuous flow reactors can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Propanoyl bromide, 2,3-dibromo-2-fluoro- undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding less substituted derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Major Products Formed
Nucleophilic Substitution: Products include substituted propanoic acids, amides, or thiols.
Oxidation: Products include dibromo-fluoroacetic acid or dibromo-fluoroacetone.
Reduction: Products include less substituted propanoic acid derivatives.
Scientific Research Applications
Propanoyl bromide, 2,3-dibromo-2-fluoro- has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as flame retardants and polymers.
Mechanism of Action
The mechanism of action of propanoyl bromide, 2,3-dibromo-2-fluoro- involves its reactivity towards nucleophiles and electrophiles. The presence of bromine and fluorine atoms enhances the compound’s electrophilicity, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in nucleophilic substitution reactions, the bromine atoms are displaced by nucleophiles, leading to the formation of new chemical bonds.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key parameters of propanoyl bromide, 2,3-dibromo-2-fluoro-, with analogous halogenated propanoyl derivatives:
Key Differences in Reactivity and Properties
Reactivity in Acylation Reactions: The target compound’s bromide group facilitates nucleophilic acyl substitution more readily than fluorides (e.g., ’s propanoyl fluoride), as bromides are superior leaving groups. In contrast, ethyl 3-bromo-2,2-difluoropropanoate () undergoes ester-specific reactions (e.g., hydrolysis to carboxylic acids) rather than substitution, limiting its utility in acylations .
Stability and Handling :
- Fluorinated ether derivatives (e.g., ’s compound) exhibit greater hydrolytic stability due to the strong C-F bonds and bulky substituents, whereas the target bromide may require low-temperature storage to prevent decomposition .
Steric and Electronic Effects: The 2,3-dibromo-2-fluoro substitution pattern introduces steric hindrance near the carbonyl group, which may influence stereochemical outcomes in synthesis. Comparatively, 2-bromo-propanoyl bromide () lacks this steric complexity, making it more straightforward for simple acylations .
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